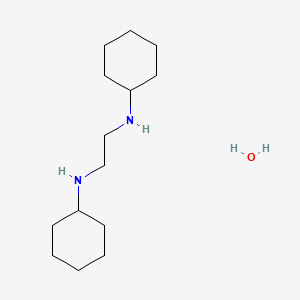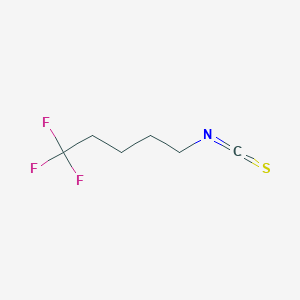
1,1,1-Trifluoro-5-isothiocyanatopentane
Overview
Description
1,1,1-Trifluoro-5-isothiocyanatopentane (FITC) is a commonly used fluorescent probe in scientific research. It is a derivative of pentane and is widely used in biochemical and physiological studies due to its unique properties. FITC is a small molecule that can easily penetrate cell membranes, making it an ideal probe for studying cellular processes.
Scientific Research Applications
Fluorinated Epoxy Propane Synthesis
The stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol demonstrates the use of fluorinated compounds in creating epoxides with high enantiomeric purity. These compounds have potential applications in organic synthesis and materials science due to their unique reactivity and properties (Shimizu, Sugiyama, & Fujisawa, 1996).
Luminescence in Ytterbium Complexes
Fluorinated ligands, including those related to trifluoromethylated derivatives, have been used to modulate the luminescence properties of ytterbium(III) complexes. This research has implications for the development of optical materials and sensors (Martín‐Ramos et al., 2013).
Trifluoromethylthiolation Reagents
Research into shelf-stable electrophilic reagents for trifluoromethylthiolation highlights the importance of fluorinated compounds in pharmaceutical and agrochemical sciences. These reagents facilitate the incorporation of the trifluoromethylthio group into molecules, improving their lipophilicity and metabolic stability (Shao, Xu, Lu, & Shen, 2015).
Stereoelectronic Interactions
Theoretical studies on fluorinated cyclohexanes and related structures provide insight into the role of fluorine atoms in influencing molecular geometry and reactivity through stereoelectronic interactions. This research has implications for the design of fluorinated drugs and materials (Juaristi & Notario, 2016).
Fluorinated Allenes Synthesis
The synthesis of 1,1-difluoroallenes from trifluoro-2-iodoethane showcases the utility of fluorinated intermediates in organic synthesis, particularly in the construction of complex molecular architectures (Oh, Fuchibe, & Ichikawa, 2011).
properties
IUPAC Name |
1,1,1-trifluoro-5-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NS/c7-6(8,9)3-1-2-4-10-5-11/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSRZQIDYUCPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=S)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5-isothiocyanatopentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



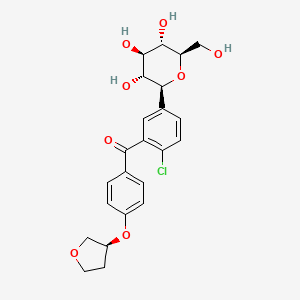
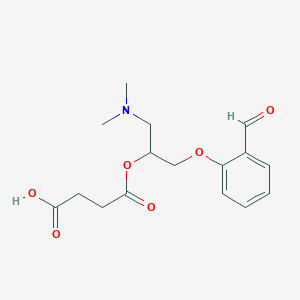
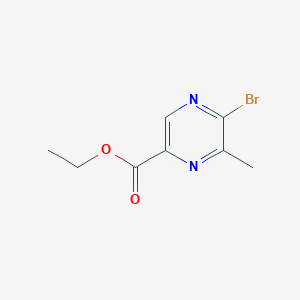
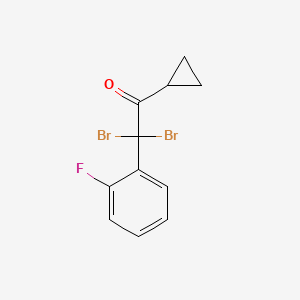
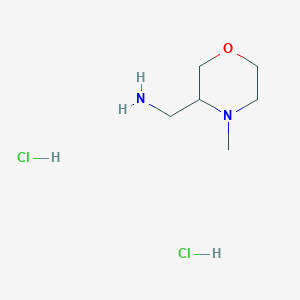
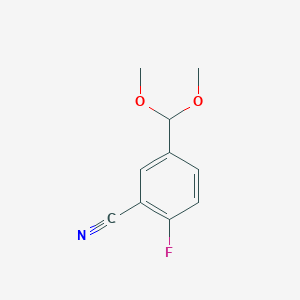
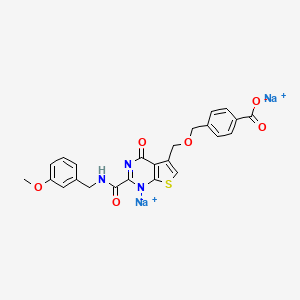
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
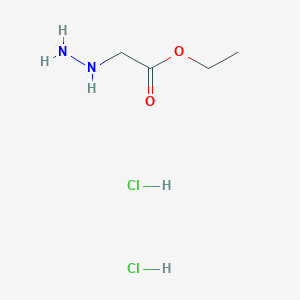
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
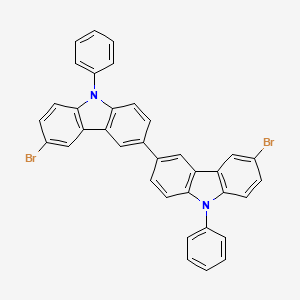
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
